Cas no 1807104-50-2 (2,3-Bis(trifluoromethyl)-4-ethylbenzylamine)
2,3-Bis(trifluoromethyl)-4-ethylbenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine
-
- Inchi: 1S/C11H11F6N/c1-2-6-3-4-7(5-18)9(11(15,16)17)8(6)10(12,13)14/h3-4H,2,5,18H2,1H3
- InChI Key: GQOWYPNDLHMZMH-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(CN)C=1C(F)(F)F)CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 3.3
- Topological Polar Surface Area: 26
2,3-Bis(trifluoromethyl)-4-ethylbenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000322-1g |
2,3-Bis(trifluoromethyl)-4-ethylbenzylamine |
1807104-50-2 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
2,3-Bis(trifluoromethyl)-4-ethylbenzylamine Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine
Comprehensive Overview of 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1807104-50-2)
2,3-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1807104-50-2) is a highly specialized fluorinated aromatic amine compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring trifluoromethyl groups and an ethylbenzylamine backbone, makes it a valuable intermediate for synthesizing advanced materials and bioactive molecules. The compound’s CAS number 1807104-50-2 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains.
In recent years, the demand for fluorinated compounds like 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine has surged due to their exceptional metabolic stability and lipophilicity, traits highly sought after in drug discovery. Researchers are particularly interested in its potential applications for central nervous system (CNS) therapeutics and crop protection agents, aligning with trends in personalized medicine and sustainable agriculture. The compound’s trifluoromethyl groups enhance its binding affinity to biological targets, a feature frequently highlighted in medicinal chemistry forums and patent filings.
From a synthetic perspective, CAS 1807104-50-2 is often discussed in the context of cross-coupling reactions and catalytic hydrogenation, techniques pivotal for scaling production. Its ethylbenzylamine moiety also enables derivatization into chiral auxiliaries, a hot topic in asymmetric synthesis. Laboratories optimizing green chemistry protocols have explored solvent-free routes to produce this compound, addressing environmental concerns without compromising yield.
The commercial relevance of 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine is further amplified by its role in developing high-performance polymers. Its fluorine-rich structure contributes to thermal stability and chemical resistance, properties critical for aerospace and electronics coatings. Industry reports correlate its usage with innovations in flexible displays and ion-conductive membranes, sectors experiencing exponential growth.
Analytical characterization of CAS 1807104-50-2 typically involves NMR spectroscopy and mass spectrometry, with data often shared in open-access repositories to accelerate collaborative research. Safety assessments confirm its compliance with REACH and FDA guidelines, though handling requires standard precautions for amine-containing compounds. Suppliers frequently list it under categories like building blocks for drug discovery or advanced intermediates, reflecting its versatility.
Emerging studies explore the compound’s utility in proteolysis-targeting chimeras (PROTACs), a breakthrough modality in oncology. Its trifluoromethyl groups improve pharmacokinetics, a recurring theme in preclinical development discussions. Additionally, computational models predict its compatibility with enzyme inhibitors, spurring virtual screening initiatives.
In summary, 2,3-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1807104-50-2) exemplifies the convergence of material science and life sciences. Its multifaceted applications—from pharmaceutical intermediates to functional materials—underscore its importance in modern chemistry. As industries prioritize sustainability and efficiency, this compound is poised to remain a focal point of innovation.
1807104-50-2 (2,3-Bis(trifluoromethyl)-4-ethylbenzylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)